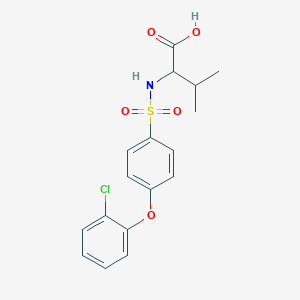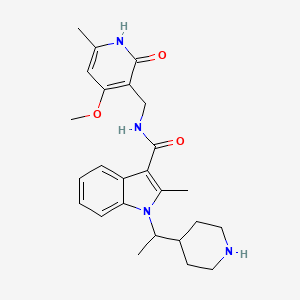
Cy5.5-carboxylic acid chloride
概要
説明
Cy5.5-carboxylic acid chloride, also known as Cyanine 5.5 carboxylic acid chloride, is a fluorescent dye frequently employed in bioimaging due to its narrow absorption spectrum, high sensitivity, and stability . This compound is part of the cyanine dye family, which is known for its applications in various scientific fields, particularly in imaging and diagnostics.
準備方法
Synthetic Routes and Reaction Conditions: Cy5.5-carboxylic acid chloride can be synthesized through the reaction of Cy5.5-carboxylic acid with thionyl chloride (SOCl2). The reaction typically involves the conversion of the carboxylic acid group to an acyl chloride group, facilitated by the thionyl chloride reagent . The reaction conditions usually require a dry solvent such as dichloromethane and are carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions: Cy5.5-carboxylic acid chloride primarily undergoes nucleophilic acyl substitution reactions. These reactions involve the replacement of the chloride group with various nucleophiles, such as amines, alcohols, or thiols .
Common Reagents and Conditions:
Amines: React with this compound to form amides. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Alcohols: React to form esters. This reaction is often catalyzed by a base like pyridine.
Thiols: React to form thioesters, usually under mild conditions with a base to facilitate the reaction.
Major Products: The major products of these reactions are amides, esters, and thioesters, depending on the nucleophile used. These products retain the fluorescent properties of the parent compound, making them useful in various applications.
科学的研究の応用
Cy5.5-carboxylic acid chloride is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a fluorescent tag for tracking and imaging chemical reactions.
- Employed in the synthesis of fluorescently labeled polymers and nanoparticles.
Biology:
- Utilized in bioimaging to visualize cellular processes and structures.
- Applied in the labeling of biomolecules such as proteins and nucleic acids for fluorescence microscopy.
Medicine:
- Used in diagnostic assays to detect specific biomarkers associated with diseases.
- Employed in the development of targeted drug delivery systems, where it helps visualize the distribution and accumulation of therapeutic agents.
Industry:
- Applied in the development of advanced imaging techniques for quality control and inspection processes.
- Used in the production of fluorescent dyes for various industrial applications.
作用機序
類似化合物との比較
Cy5-carboxylic acid chloride: Another cyanine dye with similar applications but different spectral properties.
Cy7-carboxylic acid chloride: A cyanine dye with longer wavelength absorption and emission, used for applications requiring deeper tissue penetration.
Fluorescein isothiocyanate (FITC): A different class of fluorescent dye with distinct spectral properties, commonly used in flow cytometry and fluorescence microscopy.
Cy5.5-carboxylic acid chloride stands out due to its optimal balance of sensitivity, stability, and spectral properties, making it a preferred choice for many advanced imaging applications.
特性
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNAFNWOXFAMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)
![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3103717.png)

![N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3103728.png)

![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)

![(S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide](/img/structure/B3103760.png)






